1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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Description
The compound “1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common moiety in many pharmaceuticals due to its ability to enhance chemical stability and lipophilicity . The compound also features a bicyclic structure and an amine group, which are common in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography. Amines typically show up in the 0.5-5.0 ppm region of a 1H NMR spectrum .Chemical Reactions Analysis
Amines, including this compound, can act as weak bases due to the lone pair of electrons on the nitrogen atom . They can undergo a variety of reactions, including alkylation, acylation, and reactions with acids to form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dichloro-1,1,1-trifluoropropane", "sodium hydroxide", "hydrogen peroxide", "ammonium chloride", "sodium bicarbonate", "4-aminocyclohexanone hydrochloride" ], "Reaction": [ "Step 1: Conversion of 2,3-dichloro-1,1,1-trifluoropropane to 1,1,1-trifluoro-2-chloro-2-(chloromethyl)ethane using sodium hydroxide", "Step 2: Conversion of 1,1,1-trifluoro-2-chloro-2-(chloromethyl)ethane to 1-(trifluoromethyl)-2-chloro-2-(chloromethyl)oxirane using hydrogen peroxide", "Step 3: Conversion of 1-(trifluoromethyl)-2-chloro-2-(chloromethyl)oxirane to 1-(trifluoromethyl)-2-chloro-2-(aminomethyl)oxirane using ammonium chloride", "Step 4: Conversion of 1-(trifluoromethyl)-2-chloro-2-(aminomethyl)oxirane to 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane using sodium bicarbonate", "Step 5: Conversion of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane to 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride using 4-aminocyclohexanone hydrochloride" ] } | |
CAS RN |
2624131-80-0 |
Molecular Formula |
C6H9ClF3NO |
Molecular Weight |
203.59 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-1-4(10,2-5)3-11-5;/h1-3,10H2;1H |
InChI Key |
IBUWLIUWVOKJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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